molecular formula C12H21NO3 B1403696 Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate CAS No. 1214900-26-1

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate

Cat. No.: B1403696
CAS No.: 1214900-26-1
M. Wt: 227.3 g/mol
InChI Key: FSVLLSRKSDMUDC-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate is a chemical compound belonging to the spirocyclic ether class. It is a colorless liquid that has been used in various scientific experiments due to its unique properties. The compound is known for its stability and reactivity, making it a valuable substance in chemical research and industrial applications.

Scientific Research Applications

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ether precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate can be compared with other similar compounds, such as:

  • Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester

These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the tert-butyl carbamate group, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

tert-butyl N-(1-oxaspiro[2.5]octan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-4-6-12(7-5-9)8-15-12/h9H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVLLSRKSDMUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4-Methylene-cyclohexyl)-carbamic acid tert-butyl ester (Raju, B. et al, Bioorganic and Medicinal Chemistry Letters 2004, 14(12), 3103-3107) (2.3 g, 10.9 mmol) was treated with 3-chloroperbenzoic acid (70% purity, 3.76 g, 21.8 mmol, uncorrected) according to the method of Example 7 Step B. After work up the title compound was obtained (2.3 g, 93% yield) as a yellow solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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